molecular formula C8H13ClF3NO B6249009 3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2649011-71-0

3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B6249009
CAS No.: 2649011-71-0
M. Wt: 231.6
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Description

3-(trifluoromethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a compound of significant interest in organic chemistry due to its unique bicyclic structure and the presence of a trifluoromethyl group This compound is part of the bicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves organocatalysis, which is a method that uses small organic molecules to accelerate chemical reactions. One common approach is the reaction of a β-ketoester with crotonaldehyde under various conditions, followed by oxidation to obtain the desired bicyclic structure . The reaction conditions often involve the use of aminocatalysts and carbenes to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in the compound can yield a ketone, while reduction can revert it back to the alcohol form.

Scientific Research Applications

3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure may also contribute to its binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

2649011-71-0

Molecular Formula

C8H13ClF3NO

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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